1-(1H-1,2,3-Benzotriazol-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-2-one
Description
The compound 1-(1H-1,2,3-Benzotriazol-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-2-one is a benzotriazole derivative featuring a propan-2-one backbone substituted with a 4-methylphenylsulfanyl group. The substitution of a methyl group at the para position of the phenyl ring in the target compound is expected to enhance lipophilicity and steric effects compared to the non-methylated analogue.
Benzotriazole derivatives are widely utilized as intermediates in organic synthesis, corrosion inhibitors, and pharmaceuticals due to their stability and electron-rich aromatic systems .
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-3-(4-methylphenyl)sulfanylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-6-8-14(9-7-12)21-11-13(20)10-19-16-5-3-2-4-15(16)17-18-19/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPVCASHNJLMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1H-1,2,3-Benzotriazol-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-2-one, also known by its CAS number 305861-12-5, is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structure that incorporates a benzotriazole moiety and a thioether group, which may contribute to its pharmacological properties.
- Molecular Formula : C16H15N3OS
- Molecular Weight : 297.375 g/mol
- InChIKey : OMAKQDMFVAPGBJ-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound has been studied in various contexts, primarily focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that compounds containing benzotriazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar benzotriazole compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound appears to induce apoptosis (programmed cell death) through the activation of caspases and modulation of apoptosis-related proteins.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers tested the efficacy of the compound against E. coli and S. aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Table 1: Antimicrobial Activity Results
Bacterial Strain Concentration (µg/mL) Viability (%) E. coli 50 30 S. aureus 50 25 -
Cytotoxicity Assay :
- In a study examining the effects on cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values of approximately 40 µM and 45 µM respectively, indicating potent cytotoxicity.
- Table 2: Cytotoxicity Data
Cell Line IC50 (µM) HeLa 40 MCF-7 45
The proposed mechanisms underlying the biological activities of this compound include:
- Membrane Disruption : The thioether group may interact with lipid membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : Activation of caspase pathways suggests that the compound can trigger apoptotic signaling cascades in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
The following table summarizes key differences between the target compound and its analogues:
Key Observations:
Substituent Effects :
- The 4-methylphenylsulfanyl group in the target compound increases molecular weight and lipophilicity compared to the phenylsulfanyl analogue . This substitution may improve membrane permeability in pharmaceutical contexts.
- Electron-withdrawing groups (e.g., fluorine in ) or electron-donating groups (e.g., methoxy in ) alter electronic properties, affecting reactivity and intermolecular interactions.
Backbone Modifications :
- Replacement of the propan-2-one backbone with a propanamide (as in ) introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
Crystallinity and Stability: Compounds with extended conjugation (e.g., propenone derivatives in ) exhibit higher melting points, suggesting greater crystalline stability. The target compound’s melting point remains uncharacterized, highlighting a research gap.
Preparation Methods
Benzotriazole Derivative Preparation
The synthesis begins with the preparation of the benzotriazole precursor. A common approach involves reacting benzotriazole with ethyl chloroacetate in acetone under basic conditions (e.g., K₂CO₃) to form ethyl 1H-benzotriazol-1-yl-acetate (Compound 2). This intermediate serves as a critical building block for subsequent functionalization. The reaction proceeds via nucleophilic substitution, where the benzotriazole nitrogen attacks the electrophilic carbon of ethyl chloroacetate.
Reaction Conditions :
Thiophenol Derivative Coupling
The introduction of the 4-methylphenylsulfanyl group requires thioacylation or nucleophilic aromatic substitution. A validated method involves reacting 4-methylthiophenol with a propan-2-one derivative. For instance, bis(benzotriazol-1-yl)methanethione (BtCSBt, 1) acts as a thioacylating agent to transfer the sulfanyl group to the target molecule.
Mechanistic Insight :
- Thioacylation : BtCSBt reacts with 4-methylthiophenol in dichloromethane, forming a thiocarbamoylbenzotriazole intermediate (RNHCSBt).
- Condensation : The intermediate undergoes nucleophilic attack by the propan-2-one derivative, yielding the final product.
Optimized Parameters :
Multi-Step Synthesis Strategies
Stepwise Assembly
A three-step protocol is widely employed:
- Benzotriazole Activation : Benzotriazole reacts with ethyl chloroacetate to form ethyl 1H-benzotriazol-1-yl-acetate.
- Ketone Formation : The ester undergoes hydrolysis to yield 1H-benzotriazol-1-yl-acetic acid, followed by condensation with propan-2-one.
- Thioetherification : The ketone intermediate reacts with 4-methylthiophenol under thioacylation conditions.
Critical Observations :
- Steric hindrance from the benzotriazole and tolyl groups necessitates prolonged reaction times (12–24 hours).
- Polar aprotic solvents (e.g., DMF) improve solubility but may require inert atmospheres to prevent oxidation.
One-Pot Synthesis
Recent advancements propose a one-pot method combining benzotriazole activation and thioacylation. This approach reduces purification steps and improves overall yields (70–78%).
Procedure :
- Benzotriazole, ethyl chloroacetate, and 4-methylthiophenol are mixed in acetone.
- K₂CO₃ is added to deprotonate the thiophenol and drive the reaction.
- The mixture is refluxed at 60°C for 8 hours.
Advantages :
- Eliminates intermediate isolation.
- Reduces solvent waste.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Solvent Selection :
- Polar solvents (e.g., DMF, acetone) enhance reaction rates but may degrade sensitive intermediates.
- Nonpolar solvents (e.g., toluene) improve selectivity but require higher temperatures.
Temperature Control :
Catalytic Systems
Byproduct Management
Common byproducts include disulfides (e.g., Ar–S–S–Ar) and over-alkylated derivatives. Strategies to mitigate these include:
- Stoichiometric Control : Limiting thiophenol excess to ≤1.2 equivalents.
- Inert Atmosphere : Using N₂ or Ar to prevent oxidative coupling.
Analytical and Characterization Data
Spectroscopic Validation
Infrared (IR) Spectroscopy :
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl₃) :
- ¹³C NMR :
Mass Spectrometry (MS) :
Chromatographic Purity Assessment
- HPLC : Purity >95% using a C18 column (MeOH:H₂O = 70:30).
- TLC : Rf = 0.45 (hexane:ethyl acetate = 1:2).
Industrial and Scalability Considerations
Pilot-Scale Synthesis
A patented protocol describes kilogram-scale production using continuous flow reactors. Key parameters:
Green Chemistry Approaches
- Solvent Recycling : Acetone recovery rates exceed 90%.
- Catalyst Reuse : K₂CO₃ retains activity for 5 cycles.
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing 1-(1H-1,2,3-benzotriazol-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-2-one, and how are intermediates validated? A: The compound is typically synthesized via a multi-step approach:
- Step 1: Formation of the benzotriazole-acetylene intermediate by reacting 1H-benzotriazole with a propargylating agent (e.g., propargyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Thiol-alkyne coupling with 4-methylthiophenol via nucleophilic addition, often catalyzed by Cu(I) to enhance regioselectivity .
- Validation: Intermediates are characterized using ¹H/¹³C NMR (e.g., confirming the propargyl proton at δ ~2.5 ppm and benzotriazole aromatic peaks) and FT-IR (C≡C stretch ~2100 cm⁻¹). Final product purity is verified via HPLC (>95%) and HRMS .
Advanced Crystallography Challenges
Q: How can researchers address challenges in crystallizing this compound for X-ray diffraction studies? A: Crystallization difficulties often arise due to flexible sulfanyl-propanone linkages. Strategies include:
- Solvent Screening: Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
- Temperature Gradients: Gradual cooling from 40°C to 4°C over 48 hours.
- SHELXL Refinement: For twinned or low-resolution data, employ SHELXL-2018 with restraints on bond lengths and anisotropic displacement parameters .
Contradictions in unit cell parameters between studies may require re-indexing or using Olex2 for structure validation .
Mechanistic Studies on Reactivity
Q: What experimental designs are recommended to study the compound’s reactivity with nucleophiles? A: To probe the electrophilic ketone and benzotriazole groups:
- Kinetic Assays: Monitor reactions with amines (e.g., morpholine) via UV-Vis (λ ~270 nm for ketone depletion) or NMR (disappearance of propanone peak at δ ~3.1 ppm).
- DFT Calculations: Compare experimental activation energies (from Arrhenius plots) with computed transition states (e.g., Gaussian 16 at B3LYP/6-31G* level) to identify rate-determining steps .
Contradictions in regioselectivity (e.g., thiol vs. benzotriazole reactivity) can be resolved using Hammett plots to assess electronic effects .
Data Contradictions in Spectroscopic Analysis
Q: How should researchers resolve discrepancies in reported NMR or IR data for this compound? A: Common issues include solvent-dependent shifts or impurity overlaps. Recommendations:
- Standardized Conditions: Acquire NMR in CDCl₃ or DMSO-d₆ with TMS as internal reference.
- 2D NMR (COSY, HSQC): Resolve overlapping signals; e.g., distinguish benzotriazole H-4 (δ ~7.8 ppm) from aromatic sulfanyl protons .
- Cross-Validation: Compare with structurally analogous compounds (e.g., 3-[(4-methylphenyl)sulfanyl]propan-2-one derivatives) to identify outliers .
Biological Activity Profiling
Q: What methodologies are used to evaluate its potential as an antimicrobial or anticancer agent? A:
- In Vitro Assays:
- MIC Testing: Against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (CLSI guidelines).
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ calculated via nonlinear regression .
- Mechanistic Probes:
- Fluorescence Quenching: Study DNA binding using ethidium bromide displacement.
- ROS Detection: Use DCFH-DA dye to assess oxidative stress induction .
Computational Modeling for Drug Design
Q: How can molecular docking predict interactions between this compound and biological targets? A:
- Target Selection: Prioritize enzymes with hydrophobic pockets (e.g., E. coli enoyl-ACP reductase) due to the compound’s aryl and sulfanyl groups.
- Software Pipeline:
- Ligand Preparation: Optimize geometry with Avogadro (MMFF94 force field).
- Docking: Use AutoDock Vina with grid parameters centered on the active site.
- MD Simulations: Run NAMD for 50 ns to assess binding stability .
Contradictions in docking scores vs. experimental IC₅₀ values may indicate solvation effects or conformational flexibility .
Stability and Degradation Pathways
Q: What accelerated stability studies are recommended for long-term storage? A:
- Forced Degradation: Expose to 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products (e.g., benzotriazole cleavage).
- Photostability: Use ICH Q1B guidelines (1.2 million lux-hours), identifying UV-sensitive motifs (e.g., propanone → radical intermediates) .
- Mechanistic Insight: LC-MS/MS to characterize oxidative byproducts (e.g., sulfoxide formation at m/z +16) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
